molecular formula C13H8F5NO B8016093 2,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

2,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Cat. No.: B8016093
M. Wt: 289.20 g/mol
InChI Key: KOUCKYBCSOEKPH-UHFFFAOYSA-N
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Description

2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions, a trifluoromethoxy group at the 3’ position, and an amine group at the 4 position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. The reaction is catalyzed by palladium and proceeds under mild conditions, making it suitable for the synthesis of complex biphenyl derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific ligands, solvents, and reaction conditions tailored to the scale of production. Additionally, advancements in trifluoromethoxylation reagents have facilitated the incorporation of the trifluoromethoxy group into the biphenyl structure .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2,5-Difluoro-4’-methoxy-[1,1’-biphenyl]-4-amine
  • 2,5-Difluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine
  • 2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid

Comparison: Compared to similar compounds, 2,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine is unique due to the presence of both the trifluoromethoxy group and the amine group. This combination imparts distinct chemical reactivity and physical properties, making it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

2,5-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-10-6-12(19)11(15)5-9(10)7-2-1-3-8(4-7)20-13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUCKYBCSOEKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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